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molecular formula C10H11NO2 B1625497 2-Amino-1-(benzofuran-2-yl)ethanol CAS No. 7127-27-7

2-Amino-1-(benzofuran-2-yl)ethanol

Cat. No. B1625497
M. Wt: 177.2 g/mol
InChI Key: BCJVOWVMKNRFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04432993

Procedure details

Trimethylsilylcyanide (1.63 g, 2 ml) was added to a solution of 2-formylbenzofuran (2.0 g), (prepared as described in French Pat. No. 1.537.206) and a trace of zinc iodide in dry ether (50 ml) at 0° under nitrogen. The reaction mixture was stirred under nitrogen at ambient temperature for 10 h. This solution was then added dropwise to a suspension of lithium aluminium hydride (0.63 g) in dry ether under nitrogen. The mixture was heated under reflux for 1 h at the end of the addition. The reaction mixture was cooled; water (0.63 ml), 2 M sodium hydroxide (0.63 ml) and more water (1.89 ml) added, the reaction mixture filtered, the residue washed with chloroform and the combined solvents evaporated to give 2-(2-benzofuranyl)-2-hydroxyethanamine, (1.58 g).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0.63 mL
Type
reactant
Reaction Step Five
Name
Quantity
1.89 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.63 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[N:6])(C)C.[CH:7]([C:9]1[O:10][C:11]2[CH:17]=[CH:16][CH:15]=[CH:14][C:12]=2[CH:13]=1)=[O:8].[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>CCOCC.[I-].[Zn+2].[I-].O>[O:10]1[C:11]2[CH:17]=[CH:16][CH:15]=[CH:14][C:12]=2[CH:13]=[C:9]1[CH:7]([OH:8])[CH2:5][NH2:6] |f:2.3.4.5.6.7,8.9,11.12.13|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)C=1OC2=C(C1)C=CC=C2
Step Two
Name
Quantity
0.63 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[I-].[Zn+2].[I-]
Step Five
Name
Quantity
0.63 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.89 mL
Type
solvent
Smiles
O
Name
Quantity
0.63 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under nitrogen at ambient temperature for 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(prepared
CUSTOM
Type
CUSTOM
Details
at 0°
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 h at the end of the addition
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
the reaction mixture filtered
WASH
Type
WASH
Details
the residue washed with chloroform
CUSTOM
Type
CUSTOM
Details
the combined solvents evaporated

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
O1C(=CC2=C1C=CC=C2)C(CN)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.58 g
YIELD: CALCULATEDPERCENTYIELD 65.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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